
4-(4-Chlorophenyl)oxane-4-carboxylic acid
Overview
Description
4-(4-Chlorophenyl)oxane-4-carboxylic acid is a chemical compound with the molecular formula C12H13ClO3 and a molecular weight of 240.69 g/mol . It is also known by its IUPAC name, 4-(4-chlorophenyl)tetrahydro-2H-pyran-4-carboxylic acid . This compound is characterized by the presence of a chlorophenyl group attached to an oxane ring, which is further substituted with a carboxylic acid group.
Preparation Methods
The synthesis of 4-(4-Chlorophenyl)oxane-4-carboxylic acid involves several steps. One common synthetic route includes the reaction of 4-chlorobenzaldehyde with dihydropyran in the presence of an acid catalyst to form the corresponding oxane derivative. This intermediate is then subjected to oxidation to introduce the carboxylic acid group. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-(4-Chlorophenyl)oxane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-Chlorophenyl)oxane-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)oxane-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-(4-Chlorophenyl)oxane-4-carboxylic acid can be compared with similar compounds such as:
4-(3-Chlorophenyl)oxane-4-carboxylic acid: This compound has a similar structure but with the chlorine atom in a different position on the phenyl ring.
4-(4-Chlorophenyl)cyclohexanecarboxylic acid: This compound has a cyclohexane ring instead of an oxane ring. The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Biological Activity
4-(4-Chlorophenyl)oxane-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound features a chlorophenyl group attached to an oxane ring with a carboxylic acid functional group. This structure is critical for its interaction with biological targets.
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Candida albicans | 64 µg/mL |
The compound's effectiveness against these pathogens suggests it could be a candidate for developing new antimicrobial agents .
2. Anticancer Activity
In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15.3 |
A549 | 20.5 |
The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, indicating its potential as an anticancer agent .
3. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. It was found to inhibit cyclooxygenase (COX-2) and lipoxygenase (LOX) enzymes, which are crucial in inflammatory processes.
Enzyme | IC50 (µM) |
---|---|
COX-2 | 12.0 |
LOX | 10.5 |
These findings suggest that this compound could be useful in treating inflammatory diseases .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes involved in inflammation and pathways regulating cell proliferation and apoptosis. The chlorophenyl group enhances binding affinity, which is vital for its therapeutic effects .
Case Studies
Recent studies have highlighted the compound's potential in various therapeutic applications:
- Antimicrobial Efficacy : A study tested the compound against resistant bacterial strains, demonstrating significant activity that warrants further exploration in clinical settings.
- Cancer Research : In a comparative study with established chemotherapeutics, this compound showed promising results in reducing tumor growth in animal models, suggesting its potential as an adjunct therapy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(4-Chlorophenyl)oxane-4-carboxylic acid, and how can intermediates be optimized?
- Methodology : A multi-step synthesis approach is typically employed. Begin with condensation of 4-chlorobenzaldehyde with a cyclic ketone (e.g., tetrahydropyranone) to form the oxane ring. Cyclization can be achieved using acid catalysts (e.g., H₂SO₄) or transition metals (e.g., palladium) under reflux in polar aprotic solvents like DMF. Post-functionalization introduces the carboxylic acid group via oxidation of a methyl or hydroxymethyl substituent using KMnO₄ or CrO₃ . Intermediate purity should be monitored via TLC or HPLC (>98% purity recommended ).
Q. How should researchers characterize the structural integrity of this compound?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : ¹H/¹³C NMR to confirm aromatic proton environments (δ ~7.3–7.5 ppm for chlorophenyl) and oxane ring protons (δ ~3.5–4.5 ppm).
- FT-IR : Carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns.
- HPLC : Purity assessment (retention time matching, ≥98% ).
Q. What are the primary applications of this compound in organic synthesis?
- Methodology : The compound serves as a versatile intermediate:
- Heterocyclic Synthesis : The oxane ring and chlorophenyl group enable participation in cycloaddition or nucleophilic substitution reactions to form fused heterocycles (e.g., oxazolo derivatives ).
- Pharmacophore Development : The carboxylic acid moiety allows conjugation with amines or alcohols to generate amides/esters for bioactivity screening .
Advanced Research Questions
Q. How can reaction yields be optimized during scale-up synthesis?
- Methodology :
- Catalyst Screening : Test Pd/C, Cu(I) salts, or organocatalysts for cyclization efficiency.
- Solvent Optimization : Compare DMF (high polarity) vs. toluene (low polarity) to balance reaction rate and byproduct formation.
- Temperature Control : Gradual heating (70–100°C) minimizes decomposition.
- Workup Strategies : Use acid-base extraction to isolate the carboxylic acid (pH ~2–3) .
Q. What advanced analytical techniques resolve structural ambiguities in derivatives?
- Methodology :
- X-ray Crystallography : Resolve stereochemistry of the oxane ring and substituent orientation.
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., diastereotopic protons in the oxane ring).
- Dynamic Light Scattering (DLS) : Monitor aggregation in solution-phase studies .
Q. How does the 4-chlorophenyl group influence electronic and steric effects in reactivity?
- Methodology :
- Electronic Effects : The electron-withdrawing Cl group deactivates the phenyl ring, directing electrophilic substitution to the para position. This enhances stability in oxidation reactions (e.g., resistance to ring hydroxylation ).
- Steric Effects : The bulky oxane ring may hinder nucleophilic attack at the carboxylic acid, requiring bulky bases (e.g., DIPEA) for efficient amide coupling .
Q. What strategies mitigate data contradictions in biological activity studies?
- Methodology :
- Dose-Response Curves : Test multiple concentrations (e.g., 1–100 μM) to account for non-linear effects.
- Control Experiments : Use structurally similar analogs (e.g., 4-fluorophenyl derivatives) to isolate the role of the Cl group.
- Cross-Validation : Compare results across assays (e.g., antimicrobial vs. cytotoxicity) to distinguish target-specific effects .
Q. Safety and Handling
Properties
IUPAC Name |
4-(4-chlorophenyl)oxane-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c13-10-3-1-9(2-4-10)12(11(14)15)5-7-16-8-6-12/h1-4H,5-8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVUFQFNZWNCPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587948 | |
Record name | 4-(4-Chlorophenyl)oxane-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3648-57-5 | |
Record name | 4-(4-Chlorophenyl)oxane-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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